N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide
Overview
Description
N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities. The presence of the methoxy group at the 6-position of the pyridine ring and the carboxamide group at the 4-position of another pyridine ring makes this compound unique and potentially useful in various scientific research fields.
Mechanism of Action
Target of Action
It is known that tridentate pincer ligands, such as this compound, have a defined region of positive charge and have good potential to act as anion receptors . They can also display hydrogen bond interactions that are essential in maintaining biological processes .
Mode of Action
The compound, being a tricationic pro-ligand, features three triflate anions in the asymmetric unit . Two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds . The central N-methyl moiety is planar, and the two adjacent N-methylpyridine moieties are out of the plane . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the targets’ function.
Biochemical Pathways
It is known that tridentate pincer ligands can display hydrogen bond interactions that are essential in maintaining biological processes . Therefore, it is plausible that this compound could influence biochemical pathways through these interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or boronate ester with a halide or triflate in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of boron reagents, palladium catalysts, and reaction conditions can be tailored to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine or an alcohol.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield hydroxyl or carbonyl derivatives, while reduction of the carboxamide group can yield amine or alcohol derivatives.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar pyridine-based structure but with different functional groups and substitution patterns.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound contains a pyridine ring with a morpholine group and an imidazo[2,1-b]thiazole scaffold, showing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other pyridine derivatives.
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-3-2-10(8-14-11)15-12(16)9-4-6-13-7-5-9/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBSOABMMIATF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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